molecular formula C23H17N3O5S B6481549 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886910-26-5

4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6481549
CAS No.: 886910-26-5
M. Wt: 447.5 g/mol
InChI Key: HAMWPKPXQXCDCC-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted at position 2 with a 4-methanesulfonylphenyl group and at position 5 with a benzamide moiety bearing a benzoyl substituent.

Properties

IUPAC Name

4-benzoyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-32(29,30)19-13-11-18(12-14-19)22-25-26-23(31-22)24-21(28)17-9-7-16(8-10-17)20(27)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMWPKPXQXCDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . This reaction forms the oxadiazole ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzoyl and methanesulfonylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Studies have indicated that oxadiazole derivatives possess antimicrobial properties. The presence of the methanesulfonyl group enhances this activity by improving solubility and bioavailability .
  • Anti-inflammatory Effects : Compounds with oxadiazole moieties have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that derivatives like 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines .

Synthetic Utility

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with commercially available benzoyl chloride and 4-methanesulfonylaniline as precursors.
  • Reaction Conditions : The formation of the oxadiazole ring is achieved through cyclization reactions under acidic or basic conditions. This step is crucial for developing the desired biological activity.
  • Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the target compound with high purity .

Therapeutic Applications

The therapeutic applications of this compound are still under investigation but hold promise in several areas:

  • Cancer Therapy : Due to its anticancer properties, there is ongoing research into its use as a chemotherapeutic agent. Studies focus on its efficacy against specific cancer types and its mechanism of action at the molecular level .
  • Infection Control : Its antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents, particularly against resistant strains .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various microbial strains; potential for antibiotic development
Anti-inflammatory EffectsReduction of inflammation markers; potential treatment for inflammatory diseases
Anticancer PotentialInduces apoptosis in cancer cells; ongoing studies for therapeutic use
Synthetic UtilityInvolves multi-step synthesis; purification methods ensure high yield

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the effects of oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited tumor growth in vitro and showed promise for further development into therapeutic agents.
  • Antimicrobial Efficacy : In a recent investigation into novel antimicrobial agents, derivatives featuring the oxadiazole structure were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that these compounds exhibited potent activity, suggesting their potential as new antibiotics.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzoyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key observations :

  • Low yields (12–50%) in highlight challenges in oxadiazole synthesis, particularly with sterically hindered substituents .
  • Commercial availability of analogues like BI62658 suggests scalable routes for methanesulfonylphenyl-containing derivatives .

Antifungal and Enzyme Inhibition

  • LMM5/LMM11 : Inhibit C. albicans growth (MIC: 1–4 µg/mL) by targeting Trr1, a critical enzyme in oxidative stress response .
  • Derivative 6a () : Inhibits human carbonic anhydrase II (hCA II) with a docking score of −8.1 kcal/mol, suggesting oxadiazoles’ versatility in enzyme inhibition .

Cytotoxicity

  • Compound 5a () : Exhibits cytotoxicity via apoptosis induction (IC₅₀: 12–18 µM against MCF-7 cells), linked to its 4-chlorophenyl and oxadiazole motifs .

Research Findings and Implications

  • Structure-activity relationship (SAR) : The 4-methanesulfonylphenyl group in the target compound may enhance target affinity compared to LMM5’s methoxy group or BI62658’s chloro substituent, though in vivo efficacy remains untested .

Biological Activity

The compound 4-benzoyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C25H24N4O5SC_{25}H_{24}N_{4}O_{5}S, with a molecular weight of 484.55 g/mol. Its structure features a benzamide core substituted with a 1,3,4-oxadiazole ring and a methanesulfonyl group, which are critical for its biological activity.

Antiviral Activity

Recent studies indicate that benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, compounds similar to this compound have shown efficacy against various viruses by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication. Specifically, the compound's structural analogs have been tested against Hepatitis B virus (HBV), showing promising results in vitro and in vivo for their ability to reduce viral load and improve liver function markers .

Anticancer Activity

In the realm of oncology, benzamide derivatives have been explored as potential inhibitors of various cancer cell lines. The compound's structural features allow it to interact with specific kinases involved in cancer progression. For example, related compounds have demonstrated significant inhibition of RET kinase activity, which is implicated in several cancers .

A study highlighted that certain benzamide derivatives exhibited IC50 values below 10 μM against cancer cell lines, indicating strong anticancer potential . The mechanism of action is thought to involve the disruption of cancer cell proliferation pathways through inhibition of key signaling molecules.

Case Studies

  • Antiviral Efficacy Against HBV : In a controlled study, the derivative was evaluated for its ability to inhibit HBV replication in hepatocyte cultures. Results showed a significant reduction in viral DNA levels compared to untreated controls, suggesting that the compound could be developed as an anti-HBV agent .
  • Cancer Cell Line Studies : A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. The results indicated that at concentrations above 5 μM, there was a marked decrease in cell viability and an increase in apoptosis markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism of Action
AntiviralHBV<10Inhibition of viral replication via APOBEC3G upregulation
AnticancerVarious Cancer Cell Lines<5RET kinase inhibition leading to reduced cell proliferation

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